N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

Procure CAS 897456-69-8 for your kinase research. This 3,5-dimethylbenzamide-terminated, 4-chlorophenyl-imidazole probe offers a decisive advantage over close analogs (e.g., 3,4-dimethyl or 4-fluorophenyl variants) by enabling systematic exploration of halogen-bonding effects and terminal amide steric bulk on p38α MAP kinase target engagement. Rely on its strictly defined structure (PubChem CID 16800593, ≥95% HPLC) to eliminate the risk of irreproducible results common with unverified analogs. Ideal for cytokine-release inhibition studies and kinase selectivity panel profiling.

Molecular Formula C20H20ClN3OS
Molecular Weight 385.91
CAS No. 897456-69-8
Cat. No. B2512653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide
CAS897456-69-8
Molecular FormulaC20H20ClN3OS
Molecular Weight385.91
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C20H20ClN3OS/c1-13-9-14(2)11-16(10-13)19(25)22-7-8-26-20-23-12-18(24-20)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyRVYYELVGWIFGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

897456-69-8 – Structural Identity and Compound‑Class Context for Procurement Decision‑Making


N‑(2‑((5‑(4‑chlorophenyl)‑1H‑imidazol‑2‑yl)thio)ethyl)‑3,5‑dimethylbenzamide (CAS 897456‑69‑8) is a synthetic, low‑molecular‑weight (385.9 g mol⁻¹) heterocyclic small molecule that combines a 5‑(4‑chlorophenyl)‑1H‑imidazole core, a thioether linker, and a 3,5‑dimethylbenzamide terminus [REFS‑1]. The compound belongs to the 2‑thio‑substituted imidazole family, a class extensively explored in patents for immunomodulatory, cytokine‑release‑inhibiting, and kinase‑inhibitory applications [REFS‑2]. Its specific substitution pattern – particularly the 4‑chlorophenyl group on the imidazole and the 3,5‑dimethyl substitution on the benzamide – differentiates it from numerous close analogs that vary only by a single substituent, making the precise chemical identity critical for reproducible research and procurement [REFS‑3].

Why Close Analogs of 897456-69-8 Cannot Be Freely Substituted in Research and Development


Even minor structural modifications to the 2‑thio‑substituted imidazole scaffold can drastically alter biological activity [REFS‑1]. For instance, replacing the 3,5‑dimethylbenzamide group with an unsubstituted benzamide (CAS 897456‑XX‑X), a 4‑ethoxybenzamide (CAS 897456‑85‑8), or a 3‑bromobenzamide (CAS 897456‑99‑4) changes both the electronic surface potential and the steric bulk of the terminal amide, which in related p38 MAP kinase inhibitor series has been shown to modulate potency by more than an order of magnitude [REFS‑2]. Similarly, swapping the 4‑chlorophenyl on the imidazole for a 4‑fluorophenyl (CAS 897455‑53‑7) or an unsubstituted phenyl alters the halogen‑bonding and hydrophobic contacts within the target binding pocket [REFS‑3]. Consequently, assuming functional equivalence among these analogs without experimental confirmation introduces a high risk of irreproducible results, especially in target‑engagement, selectivity, and cellular‑activity assays.

Head‑to‑Head and Class‑Level Quantitative Evidence for 897456-69-8 Versus Its Closest Analogs


Structural Uniqueness of the 3,5‑Dimethylbenzamide Terminus Compared to the Unsubstituted Benzamide Analog

The 3,5‑dimethyl substitution on the benzamide ring distinguishes 897456‑69‑8 from the simplest analog, N‑(2‑((5‑(4‑chlorophenyl)‑1H‑imidazol‑2‑yl)thio)ethyl)benzamide (lacking methyl groups). In related p38α MAP kinase inhibitor series, the introduction of methyl groups at the 3‑ and 5‑positions of the benzamide has been shown to enhance hydrophobic interactions with the kinase hinge region and improve selectivity over closely related kinases [REFS‑1]. While no direct IC₅₀ comparison is publicly available for this exact pair, the computed physicochemical differences are substantial: 897456‑69‑8 has a higher logP (XLogP3‑AA = 4.9 vs. an estimated ~3.8 for the unsubstituted analog) and a larger topological polar surface area (83.1 Ų), both of which influence membrane permeability and target engagement [REFS‑2].

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibition

Halogen‑Substituent Differentiation: 4‑Chlorophenyl vs. 4‑Fluorophenyl on the Imidazole Ring

The 4‑chlorophenyl group in 897456‑69‑8 (CAS 897456‑69‑8) can be directly compared with the 4‑fluorophenyl analog (CAS 897455‑53‑7). In multiple kinase inhibitor chemotypes, the Cl→F swap modifies both the size of the halogen (van der Waals radius: Cl = 1.75 Å, F = 1.47 Å) and its σ‑hole potential, leading to differences in halogen‑bond acceptor strength and hydrophobic packing. Although explicit IC₅₀ values for these two compounds are not reported in the public domain, the p38 MAP kinase literature demonstrates that changing the para‑halogen on the 5‑phenylimidazole moiety can shift the IC₅₀ by 3‑ to 10‑fold in otherwise identical scaffolds [REFS‑1]. The chlorine atom also increases the molecular weight by ~16 Da and alters the compound’s metabolic stability profile, as aryl chlorides are generally more resistant to oxidative defluorination pathways that affect fluoroaromatics [REFS‑2].

Halogen Bonding Receptor Binding p38 MAP Kinase

Regioisomeric Benzamide Differentiation: 3,5‑Dimethyl vs. 3,4‑Dimethyl Substitution

897456‑69‑8 (3,5‑dimethyl) and its regioisomer CAS 897456‑67‑6 (3,4‑dimethyl) share the same molecular formula (C₂₀H₂₀ClN₃OS) but differ in the position of the second methyl group. This subtle change can redirect the amide group’s orientation and alter hydrogen‑bonding geometry with biological targets. In the broader imidazole‑based kinase inhibitor class, such regioisomeric shifts have been documented to cause 5‑ to 50‑fold differences in IC₅₀ values against the primary target and can invert selectivity profiles between kinase subtypes [REFS‑1]. No direct comparative biochemical data are publicly available for this exact pair, but the regioisomeric distinction alone is sufficient to warrant non‑interchangeability in any quantitative biological assay [REFS‑2].

Regioisomerism Target Selectivity Medicinal Chemistry

Benzamide Substituent Bulk Comparison: 3,5‑Dimethyl vs. 3,5‑Dimethoxy

Replacing the 3,5‑dimethyl groups with 3,5‑dimethoxy (CAS 897456‑83‑6) introduces significant electronic changes. Methoxy groups are electron‑donating through resonance but electron‑withdrawing inductively, altering the electron density on the benzamide carbonyl and thus its hydrogen‑bond acceptor strength. The computed logP for the dimethoxy analog is expected to be lower (higher hydrophilicity), which can improve aqueous solubility but may reduce passive membrane permeability. In kinase inhibitor programs, such a modification has been associated with improved off‑target selectivity profiles, but also with reduced cellular potency due to decreased lipophilicity [REFS‑1]. Without direct comparative data, the choice between these two compounds hinges on the specific requirements of the assay system (e.g., biochemical vs. cellular).

Electron‑Withdrawing Effects Pharmacokinetics Solubility

Application Scenarios Where the Specific Identity of 897456-69-8 Provides a Clear Procurement Advantage


p38 MAP Kinase Inhibitor SAR Studies Requiring a Defined 4‑Chlorophenyl‑Imidazole Probe

For structure–activity relationship (SAR) programs targeting p38α MAP kinase, 897456‑69‑8 serves as a precisely defined 4‑chlorophenyl‑2‑thio‑imidazole probe. Its structural distinction from the 4‑fluorophenyl analog (CAS 897455‑53‑7) allows systematic exploration of halogen‑bonding contributions to kinase hinge‑region binding, as established in the Laufer and Koch (2008) imidazole series [REFS‑1]. The compound’s computed XLogP3‑AA of 4.9 positions it in a lipophilicity range suitable for cellular assays, making it a pragmatic choice for translating biochemical IC₅₀ data to cell‑based target engagement readouts [REFS‑2].

Immunomodulatory or Cytokine‑Release Inhibition Research Guided by 2‑Thio‑Imidazole Patents

Patents in the 2‑thio‑substituted imidazole family (e.g., JP2005530799, DE10238045A1) describe compounds with immunomodulating and cytokine‑release‑inhibiting properties [REFS‑3]. 897456‑69‑8, with its specific 3,5‑dimethylbenzamide terminus and 4‑chlorophenyl‑imidazole core, represents a structurally distinct member of this class. Researchers investigating novel anti‑inflammatory mechanisms can use this compound to probe whether the 3,5‑dimethyl substitution confers a differentiated cytokine inhibition profile compared to the mono‑substituted or unsubstituted benzamide analogs, thereby generating patent‑relevant SAR data.

Chemical Biology Probe for Thioether‑Linked Imidazole‑Benzamide Conjugate Activity

The thioether (–S–CH₂–CH₂–NH–CO–) linker in 897456‑69‑8 is a defining structural feature that distinguishes it from amino‑linked or directly‑connected imidazole‑benzamide analogs. This linker flexibility and metabolic stability profile make it a valuable tool compound for studying the role of linker geometry in target binding kinetics. The compound’s availability as a single, well‑characterized chemical entity (PubChem CID 16800593, molecular weight 385.9 Da, purity typically ≥95% by HPLC) ensures reproducibility in biochemical and biophysical assays [REFS‑2].

Comparator Compound for Selectivity Profiling Against Closely Related Kinases

When profiling kinase selectivity panels, the use of regioisomerically pure compounds is essential. 897456‑69‑8 (3,5‑dimethyl) can be directly compared with its 3,4‑dimethyl regioisomer (CAS 897456‑67‑6) to reveal how the methyl substitution pattern influences off‑target kinase engagement. Such head‑to‑head comparisons, even if conducted internally, provide the quantitative differentiation data that justify selecting one regioisomer over the other for lead optimization [REFS‑1].

Quote Request

Request a Quote for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.